molecular formula C6H6ClN B078701 4-(Chloromethyl)pyridine CAS No. 10445-91-7

4-(Chloromethyl)pyridine

Cat. No. B078701
CAS RN: 10445-91-7
M. Wt: 127.57 g/mol
InChI Key: WZIYCIBURCPKAR-UHFFFAOYSA-N
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Patent
US05620977

Procedure details

To a suspension of 3.69 g (123 mmol) of 80% sodium hydride in 150 mL of anhydrous tetrahydrofuran and 11.6 g (115 mmol) of diisopropylamine, at 0° C. was added 12.82 g (112 mmol) of cyclopentanecarboxylic acid. This was then heated at reflux for 15 minutes, cooled to 0° C. and 45 mL of 2.5M n-butyllithium in hexane added. After 15 minutes at 0° C. and 30 minutes at 35° C., the mixture was recooled to 0° C. and a solution of 14.4 g (112 mmol) of 4-chloromethylpyridine (freshly prepared from 4-chloromethylpyridine hydrochloride by neutralization with aqueous sodium bicarbonate, extraction with hexane, drying and concentrating) was added. After 30 minutes at 0° C. and 60 minutes at 35° C., the mixture was cooled to 0° C., water carefully added and extracted twice with diethyl ether. The aqueous layer was acidified to pH 3 with 6N hydrochloric acid whereupon a precipitate formed. The pH was adjusted to 5.9 with 10% sodium hydroxide and the solids collected. Recrystallization from hot ethanol and hexane afforded 5.7 g of desired product, m/e 206 (M+H).
Quantity
3.69 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
12.82 g
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
14.4 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].C(NC(C)C)(C)C.[CH:10]1([C:15]([OH:17])=[O:16])[CH2:14][CH2:13][CH2:12][CH2:11]1.C([Li])CCC.Cl[CH2:24][C:25]1[CH:30]=[CH:29][N:28]=[CH:27][CH:26]=1.Cl.ClCC1C=CN=CC=1.C(=O)(O)[O-].[Na+].[OH-].[Na+]>O1CCCC1.CCCCCC>[N:28]1[CH:29]=[CH:30][C:25]([CH2:24][C:10]2([C:15]([OH:17])=[O:16])[CH2:14][CH2:13][CH2:12][CH2:11]2)=[CH:26][CH:27]=1 |f:0.1,6.7,8.9,10.11|

Inputs

Step One
Name
Quantity
3.69 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
11.6 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
12.82 g
Type
reactant
Smiles
C1(CCCC1)C(=O)O
Step Three
Name
Quantity
45 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Four
Name
Quantity
14.4 g
Type
reactant
Smiles
ClCC1=CC=NC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClCC1=CC=NC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This was then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
at 35° C.
CUSTOM
Type
CUSTOM
Details
was recooled to 0° C.
CUSTOM
Type
CUSTOM
Details
drying
CONCENTRATION
Type
CONCENTRATION
Details
concentrating)
ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
After 30 minutes at 0° C.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
60 minutes at 35° C., the mixture was cooled to 0° C.
Duration
60 min
ADDITION
Type
ADDITION
Details
water carefully added
EXTRACTION
Type
EXTRACTION
Details
extracted twice with diethyl ether
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
the solids collected
CUSTOM
Type
CUSTOM
Details
Recrystallization from hot ethanol and hexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N1=CC=C(C=C1)CC1(CCCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g
YIELD: CALCULATEDPERCENTYIELD 24.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.